REACTION_CXSMILES
|
Cl.O.[NH:3]([C:5]1[CH:13]=[CH:12][C:8]([C:9]([OH:11])=[O:10])=[CH:7][CH:6]=1)[NH2:4].[CH:14]12[CH2:23][CH:18]3[CH2:19][CH:20]([CH2:22][CH:16]([CH2:17]3)[CH:15]1[NH:24][C:25](=[O:37])[C:26](=[CH:33]N(C)C)[C:27](=O)[C:28]([CH3:31])([CH3:30])[CH3:29])[CH2:21]2>CO>[CH:16]12[CH2:22][CH:20]3[CH2:19][CH:18]([CH2:23][CH:14]([CH2:21]3)[CH:15]1[NH:24][C:25]([C:26]1[CH:33]=[N:4][N:3]([C:5]3[CH:6]=[CH:7][C:8]([C:9]([OH:11])=[O:10])=[CH:12][CH:13]=3)[C:27]=1[C:28]([CH3:31])([CH3:30])[CH3:29])=[O:37])[CH2:17]2
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Name
|
|
Quantity
|
15.88 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
23.35 g
|
Type
|
reactant
|
Smiles
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N(N)C1=CC=C(C(=O)O)C=C1
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Name
|
|
Quantity
|
1250 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
N-(2-adamantyl)-2-(dimethylaminomethylidene)-4,4-dimethyl-3-oxo-pentanamide
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Quantity
|
53.47 g
|
Type
|
reactant
|
Smiles
|
C12C(C3CC(CC(C1)C3)C2)NC(C(C(C(C)(C)C)=O)=CN(C)C)=O
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Name
|
intermediate #4
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C12C(C3CC(CC(C1)C3)C2)NC(C(C(C(C)(C)C)=O)=CN(C)C)=O
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Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
2.38 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
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Setpoint
|
22.5 (± 2.5) °C
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Type
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CUSTOM
|
Details
|
The resulting suspension was stirred for 30 min at 20 to 25° C.
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The reaction mass temperature was increased to 62-65° C.
|
Type
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TEMPERATURE
|
Details
|
maintained for 90.0 min
|
Duration
|
90 min
|
Type
|
CONCENTRATION
|
Details
|
For work up methanol solution was concentrated atmospherically until the residual volume 6.0 rel
|
Type
|
TEMPERATURE
|
Details
|
The resulting suspension was cooled to 20-25° C.
|
Type
|
STIRRING
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Details
|
stirred for 1.0 hr
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The product was filtered
|
Type
|
WASH
|
Details
|
washed with ethyl acetate (200.0 ml, 4.0 rel. vol)
|
Type
|
CUSTOM
|
Details
|
sucked dry for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The product was dried under vacuum (100 mbar) at 50° C. for 8 hrs
|
Duration
|
8 h
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C12C(C3CC(CC(C1)C3)C2)NC(=O)C=2C=NN(C2C(C)(C)C)C2=CC=C(C(=O)O)C=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 47 g | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 74.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |